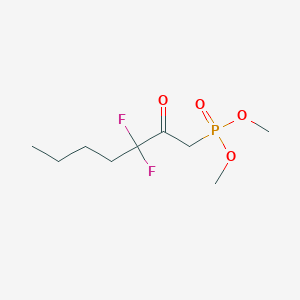

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-dimethoxyphosphoryl-3,3-difluoroheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17F2O4P/c1-4-5-6-9(10,11)8(12)7-16(13,14-2)15-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISDEVRDMKWPCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)CP(=O)(OC)OC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455903 | |

| Record name | Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50889-46-8 | |

| Record name | Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl P-(3,3-difluoro-2-oxoheptyl)phosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ9VWU5KVU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is a fluorinated organophosphorus compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique chemical structure, featuring a difluorinated carbon center adjacent to a keto-phosphonate moiety, renders it a valuable synthetic intermediate. This technical guide provides a comprehensive overview of the primary application of this compound, focusing on its crucial role in the synthesis of the antiretroviral drug Dolutegravir. While direct biological activity data for this intermediate is not extensively documented, its utility in the creation of potent therapeutic agents is well-established. This document will detail its known applications, present a summary of its chemical and physical properties, and provide a detailed experimental protocol for a key synthetic transformation.

Introduction

This compound (CAS No. 50889-46-8) is a specialized chemical reagent primarily utilized in organic synthesis. The presence of gem-difluoro functionality and a phosphonate ester group imparts unique reactivity to the molecule, making it an important building block for complex pharmaceutical compounds. The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity to biological targets. The phosphonate group, on the other hand, can act as a bioisostere for phosphate groups or be involved in specific chemical transformations.

The most prominent and well-documented application of this compound is as a key intermediate in the synthesis of Dolutegravir, a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.

Core Applications

The primary application of this compound is in the field of pharmaceutical research and development.[1] It serves as a critical building block for introducing a difluorinated keto-heptyl side chain into larger molecules.

Antiviral Drug Development

The most significant use of this compound is in the synthesis of Dolutegravir.[2] Dolutegravir's mechanism of action involves the inhibition of the HIV integrase enzyme, which is essential for the replication of the virus. The difluoro-keto-heptyl moiety, derived from this compound, is a crucial part of the Dolutegravir molecule that interacts with the enzyme's active site.

Other Potential Applications

While its role in Dolutegravir synthesis is the most cited application, this compound is also explored in other areas of research:

-

Pesticide Development: It is investigated as an intermediate in the synthesis of novel pesticides, aiming to improve efficacy and environmental safety profiles.[1]

-

Anticancer Research: Its potential use in developing new anticancer agents is being explored due to its unique chemical structure.[1]

-

Material Science: The presence of fluorine atoms makes it a candidate for developing advanced materials with enhanced properties.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 50889-46-8 | [3] |

| Molecular Formula | C₉H₁₇F₂O₄P | [3] |

| Molecular Weight | 258.20 g/mol | [3] |

| Appearance | Colorless to Light yellow clear liquid | |

| IUPAC Name | This compound | [3] |

| Synonyms | (3,3-Difluoro-2-oxoheptyl)phosphonic acid dimethyl ester | [2] |

| InChI | InChI=1S/C9H17F2O4P/c1-4-5-6-9(10,11)8(12)7-16(13,14-2)15-3/h4-7H2,1-3H3 | [3] |

| InChIKey | CISDEVRDMKWPCP-UHFFFAOYSA-N | [3] |

| SMILES | CCCCC(C(=O)CP(=O)(OC)OC)(F)F |

Experimental Protocols

The following section details a general procedure for the synthesis of this compound. This protocol is based on literature reports and serves as a representative example of its preparation.

Synthesis of this compound

Objective: To synthesize this compound from ethyl 2,2-difluorohexanoate and dimethyl methylphosphonate.

Materials:

-

Dimethyl methylphosphonate

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Ethyl 2,2-difluorohexanoate

-

Pentane

-

2 M Sulfuric acid solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve dimethyl methylphosphonate in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium solution dropwise to the stirred solution. Maintain the temperature at -78 °C.

-

Continue stirring the mixture at -78 °C for 2 hours to ensure complete deprotonation of the dimethyl methylphosphonate.

-

Add ethyl 2,2-difluorohexanoate dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

-

After the addition is complete, continue stirring at -78 °C for a period, then slowly allow the reaction mixture to warm to 0 °C and stir for an additional hour.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a 1:1 hexane:ethyl acetate eluent.

-

Upon completion of the reaction, dilute the mixture with pentane.

-

Adjust the pH of the solution to 6 by the slow addition of 2 M sulfuric acid.

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Extract the aqueous layer with pentane.

-

Combine all organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a 1:1 hexane:ethyl acetate eluent to yield pure this compound.

Logical Relationships and Workflows

The primary utility of this compound lies in its role as a precursor in multi-step syntheses. Below is a diagram illustrating the logical workflow of its application in the synthesis of Dolutegravir.

Caption: Synthetic workflow for Dolutegravir utilizing this compound.

Conclusion

This compound is a highly valuable and specialized intermediate in modern organic synthesis, with its most notable application being in the production of the antiretroviral drug Dolutegravir. Its difluorinated structure is key to the biological activity of the final pharmaceutical product. While it is not typically used as a standalone therapeutic agent, its role as a critical building block underscores its importance in the drug development pipeline. Further research may uncover new applications for this versatile compound in other areas of medicinal chemistry and material science. This guide provides a foundational understanding for researchers and professionals working with or considering the use of this important synthetic intermediate.

References

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate. This organophosphorus compound, featuring a difluorinated ketone moiety, is a significant intermediate in the development of therapeutic agents, particularly in the fields of antiviral and anticancer research. Its unique structural features, including the electrophilic carbon of the carbonyl group and the presence of geminal fluorine atoms, contribute to its potential as an enzyme inhibitor. This document summarizes its known physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological activities and mechanisms of action.

Chemical Structure and Properties

This compound is a colorless to light yellow liquid. Its chemical structure is characterized by a heptyl chain with a ketone at the 2-position, geminal fluorine atoms at the 3-position, and a dimethyl phosphonate group attached to the first carbon.

Chemical Structure:

Figure 1: 2D structure of this compound.

The presence of the fluorine atoms significantly influences the molecule's electronic properties, enhancing its stability and modifying the reactivity of the adjacent carbonyl group. These characteristics are believed to contribute to its biological activity by allowing it to act as a stable mimic of natural phosphates and as an inhibitor of certain enzymes.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇F₂O₄P | [2][3] |

| Molecular Weight | 258.20 g/mol | [2][3][4] |

| CAS Number | 50889-46-8 | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 110 °C at 0.4 mmHg | [1] |

| Refractive Index | 1.42 | [1] |

| Purity | ≥ 99% | [1] |

| IUPAC Name | 1-dimethoxyphosphoryl-3,3-difluoroheptan-2-one | [3] |

| InChI | InChI=1S/C9H17F2O4P/c1-4-5-6-9(10,11)8(12)7-16(13,14-2)15-3/h4-7H2,1-3H3 | [2] |

| InChIKey | CISDEVRDMKWPCP-UHFFFAOYSA-N | [2] |

| SMILES | CCCCC(C(=O)CP(=O)(OC)OC)(F)F | [2] |

Experimental Protocols

Synthesis of this compound

The following protocol describes a general procedure for the synthesis of this compound from ethyl 2,2-difluorohexanoate and dimethyl methylphosphonate.

Experimental Workflow:

Figure 2: Synthetic workflow for this compound.

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer, dissolve dimethyl methylphosphonate (215 mL) in tetrahydrofuran (THF, 1450 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Base: Slowly add n-butyllithium (804 mL) dropwise to the cooled solution.

-

Stirring: Continue stirring the reaction mixture at -78 °C for 2 hours.

-

Addition of Ester: Subsequently, add ethyl 2,2-difluorohexanoate (145 g) dropwise to the reaction mixture.

-

Reaction Progression: Stir the mixture at -78 °C for a period, then allow it to slowly warm to 0 °C and continue stirring for an additional hour.

-

Workup: Upon completion of the reaction, dilute the mixture with pentane (1000 mL). Adjust the pH to 6 using a 2 M sulfuric acid solution.

-

Extraction: Separate the aqueous layer and re-extract it with pentane. Combine all organic layers.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate. After filtering to remove the desiccant, concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography, using a hexane:ethyl acetate (1:1) eluent system, to yield pure this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~0.9 | t | -CH₃ of heptyl chain |

| ~1.3-1.4 | m | -CH₂-CH₂-CH₂- of heptyl chain | |

| ~1.9-2.1 | m | -CH₂-CF₂- | |

| ~3.4 | d | -C(=O)-CH₂-P | |

| ~3.8 | d | -P(O)(OCH₃)₂ | |

| ¹³C | ~13 | -CH₃ of heptyl chain | |

| ~22, 25, 30 | -CH₂-CH₂-CH₂- of heptyl chain | ||

| ~35 (t) | -CH₂-CF₂- | ||

| ~40 (d) | -C(=O)-CH₂-P | ||

| ~54 (d) | -P(O)(OCH₃)₂ | ||

| ~115 (t) | -CF₂- | ||

| ~200 (t) | -C=O | ||

| ³¹P | ~18-22 | Referenced to 85% H₃PO₄ | |

| ¹⁹F | ~ -100 to -120 | t | Referenced to CFCl₃ |

t = triplet, d = doublet, m = multiplet

Biological Activity and Potential Applications

This compound is primarily utilized as a drug intermediate in the synthesis of more complex bioactive molecules. Its structural motif, the α,α-difluoro-β-ketophosphonate, is a known pharmacophore that can act as a transition-state analog inhibitor for various enzymes.

Mechanism of Action (General for α,α-difluoro-β-ketophosphonates):

The electrophilic nature of the carbonyl carbon, enhanced by the adjacent electron-withdrawing difluoromethyl group, makes it susceptible to nucleophilic attack by active site residues of enzymes, such as the hydroxyl group of serine or the thiol group of cysteine. The phosphonate group can mimic the phosphate group of natural substrates, facilitating binding to the active site. The stability of the resulting enzyme-inhibitor complex can lead to potent and often irreversible inhibition.

Potential Therapeutic Areas:

-

Antiviral Research: The α,α-difluoro-β-ketophosphonate scaffold has been explored for the development of inhibitors of viral proteases, which are crucial for viral replication.

-

Anticancer Research: This class of compounds has shown potential as inhibitors of protein tyrosine phosphatases (PTPs), enzymes that play a role in cell signaling pathways related to cell growth and proliferation. Dysregulation of PTPs is implicated in various cancers.

-

Pesticide Development: The compound also serves as an intermediate in the synthesis of novel pesticides.

Signaling Pathway Interaction (Hypothesized):

Figure 3: Hypothesized inhibition of a protein tyrosine phosphatase signaling pathway.

This diagram illustrates the potential mechanism by which a derivative of this compound could inhibit a protein tyrosine phosphatase (PTP). By blocking the dephosphorylation of a key substrate, the inhibitor could disrupt downstream signaling pathways that are dependent on the phosphorylation state of that substrate.

Safety and Handling

This compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its unique chemical structure, combining a difluorinated ketone and a phosphonate ester, makes it an attractive building block for the design of enzyme inhibitors targeting a range of diseases. Further research into the specific biological targets and mechanisms of action of its derivatives will be crucial in realizing its full therapeutic potential.

References

In-Depth Technical Guide to CAS 50889-46-8

For Researchers, Scientists, and Drug Development Professionals

Core Nomenclature and Synonyms

The chemical compound identified by the CAS Registry Number 50889-46-8 is most formally known as Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate .[1][2][3][4] This nomenclature precisely describes its chemical structure, indicating a heptyl chain with a phosphonate group, two fluorine atoms, and a ketone functional group.

Due to the complexity of chemical naming conventions and for ease of reference in literature and databases, this compound is also known by a variety of synonyms. Understanding these is crucial for comprehensive literature searches and material sourcing.

Table 1: Nomenclature and Synonyms for CAS 50889-46-8

| Type | Name |

| Primary IUPAC Name | 1-dimethoxyphosphoryl-3,3-difluoroheptan-2-one[5][6] |

| Common Name | This compound[1][2][3][7] |

| Synonym | (3,3-Difluoro-2-oxoheptyl)-phosphonic Acid Dimethyl Ester[1][3][8] |

| Synonym | Dimethyl (2-oxo-3,3-difluoroheptyl)phosphonate[5][7] |

| Synonym | Phosphonic acid, (3,3-difluoro-2-oxoheptyl)-, dimethyl ester[5] |

| Other Identifiers | UNII: XJ9VWU5KVU, DTXSID30455903[5] |

Physicochemical Properties and Structural Information

A summary of the key physicochemical properties of this compound is provided below. These data are essential for its handling, characterization, and application in synthetic chemistry.

Table 2: Physicochemical Data for CAS 50889-46-8

| Property | Value |

| Molecular Formula | C9H17F2O4P[1][2] |

| Molecular Weight | 258.20 g/mol [1][6] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 110 °C at 0.4 mmHg[9] |

| Refractive Index | 1.42[9] |

| SMILES | CCCCC(C(=O)CP(=O)(OC)OC)(F)F[5] |

| InChIKey | CISDEVRDMKWPCP-UHFFFAOYSA-N[5] |

Role in Synthetic Chemistry: A Key Horner-Wadsworth-Emmons Reagent

This compound is a crucial intermediate in organic synthesis, primarily utilized as a phosphonate-stabilized carbanion in the Horner-Wadsworth-Emmons (HWE) reaction .[7][10] This reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[10] The presence of the difluoro group adjacent to the ketone enhances the acidity of the alpha-proton, facilitating the formation of the carbanion needed for the reaction.

The primary and most well-documented application of this compound is in the synthesis of Lubiprostone .[5][7][11] Lubiprostone is a prostaglandin E1 derivative used in the treatment of chronic idiopathic constipation.[11] In the synthesis of Lubiprostone, this compound serves as a key building block for the introduction of a portion of the molecule's carbon skeleton.

Below is a generalized workflow illustrating the role of a Horner-Wadsworth-Emmons reagent in a synthetic pathway.

Caption: Generalized Horner-Wadsworth-Emmons Reaction Workflow.

Experimental Protocol: General Horner-Wadsworth-Emmons Reaction

Materials:

-

This compound (the HWE reagent)

-

An appropriate aldehyde or ketone substrate

-

A strong base (e.g., sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS))

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dimethoxyethane (DME))

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

The phosphonate reagent is dissolved in the anhydrous solvent under an inert atmosphere.

-

The solution is cooled to a low temperature (typically between -78 °C and 0 °C).

-

The base is added portion-wise to the cooled solution to generate the phosphonate carbanion. The formation of the anion is often indicated by a color change.

-

The aldehyde or ketone, dissolved in the anhydrous solvent, is then added dropwise to the carbanion solution.

-

The reaction is stirred at low temperature and then allowed to warm to room temperature over a period of several hours.

-

Upon completion, the reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride).

-

The product is extracted with an organic solvent, and the aqueous layer containing the water-soluble phosphate byproduct is discarded.[12]

-

The organic layer is dried, concentrated, and the resulting crude product is purified, typically by column chromatography.

Potential Applications in Drug Development

The unique structural features of this compound—namely the phosphonate group and the gem-difluoro moiety—make it and its derivatives interesting candidates for broader applications in drug discovery.

The Role of the Phosphonate Group

Phosphonates are well-established mimics of phosphates in medicinal chemistry.[13] They can act as bioisosteres of carboxylates or as transition-state analogs for enzymes that process phosphate-containing substrates.[13] This has led to the development of numerous phosphonate-containing drugs, particularly in the fields of antiviral and anticancer therapy.[11][13]

The Significance of the Difluoro Group

The incorporation of fluorine into drug candidates is a common strategy to enhance their pharmacological properties. The gem-difluoro group, in particular, can:

-

Increase metabolic stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, prolonging the drug's half-life.[1]

-

Improve bioavailability and lipophilicity: Fluorine substitution can modulate the electronic properties and membrane permeability of a molecule.[1][11]

-

Enhance binding affinity: The electronegativity of fluorine can lead to more favorable interactions with biological targets.[1]

While specific studies on the antiviral or anticancer activities of this compound itself are not prominent in the literature, its chemical motifs are present in compounds explored for these therapeutic areas.[11] For instance, acyclic nucleoside phosphonates are a known class of antiviral agents.[14]

Signaling Pathways: An Indirect Connection

As a synthetic intermediate, this compound is not expected to have direct, potent interactions with specific biological signaling pathways. Its significance lies in its role in the synthesis of pharmacologically active molecules. For example, its end-product, Lubiprostone, acts as a chloride channel activator, thereby influencing ion and fluid transport in the intestine.

The broader class of difluorinated phosphonate analogs has been developed to study kinase-dependent signal transduction pathways.[2] These stable mimics of phosphoserine can be incorporated into peptides to investigate the roles of phosphorylation in cellular signaling cascades, such as those involving the tumor suppressor protein p53.[2]

The diagram below illustrates the general principle of how a phosphonate-containing drug, synthesized using intermediates like CAS 50889-46-8, might interact with a biological pathway.

References

- 1. nbinno.com [nbinno.com]

- 2. The α,α-Difluorinated Phosphonate L-pSer-Analogue: An Accessible Chemical Tool for Studying Kinase-Dependent Signal Transduction in Vitro, and In Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. EP2627647B1 - Processes for preparation of lubiprostone - Google Patents [patents.google.com]

- 5. Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US8846958B2 - Process for the preparation of lubiprostone - Google Patents [patents.google.com]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 8. EP2275419B1 - A lubiprostone crystal, its preparation process and its use - Google Patents [patents.google.com]

- 9. WO2012048447A1 - Processes for preparation of lubiprostone - Google Patents [patents.google.com]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. chemimpex.com [chemimpex.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 14. Expanding the Antiviral Spectrum of 3-Fluoro-2-(phosphonomethoxy)propyl Acyclic Nucleoside Phosphonates: Diamyl Aspartate Amidate Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Mechanism of Action of Difluoromethyl Phosphonate Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoromethyl phosphonates represent a pivotal class of enzyme inhibitors, harnessing unique electronic properties to achieve high potency and selectivity. This technical guide elucidates the multifaceted mechanisms through which these compounds exert their inhibitory effects. Primarily acting as transition-state analogs, the introduction of the difluoromethyl group critically modulates the pKa of the phosphonate moiety, rendering it a superior mimic of the tetrahedral, negatively charged transition states of various enzymatic reactions, particularly those involving phosphate substrates or peptide bond hydrolysis. This document provides a comprehensive overview of the different modes of inhibition, including reversible, irreversible, and mechanism-based covalent modifications, with a focus on key enzyme targets such as serine esterases, histone deacetylases (HDACs), and protein tyrosine phosphatases (PTPs). Quantitative kinetic data are systematically presented, and detailed experimental protocols for the characterization of these inhibitors are provided to facilitate further research and development in this promising area of medicinal chemistry.

Core Mechanism of Action: The Power of Fluorine

The inhibitory prowess of difluoromethyl phosphonates stems from their ability to act as sophisticated mimics of the transition states of enzyme-catalyzed reactions. Unlike simple phosphonates, the inclusion of two electron-withdrawing fluorine atoms on the α-carbon has profound stereoelectronic effects that are central to their mechanism of action.

Transition State Analogy

Many enzymatic reactions, such as peptide hydrolysis by peptidases or phosphoryl transfer by kinases, proceed through a high-energy, tetrahedral transition state. Phosphonate inhibitors are designed to mimic the geometry and charge distribution of this transient species.[1] By binding to the enzyme's active site with much higher affinity than the actual substrate, they effectively block the catalytic cycle. The stability of the phosphonate group, particularly its resistance to hydrolysis compared to phosphate esters, makes it an ideal scaffold for designing such inhibitors.[1]

The Role of the Difluoromethyl Group

The α,α-difluoromethyl modification significantly enhances the efficacy of phosphonate inhibitors in several ways:

-

Lowering pKa: The fluorine atoms inductively withdraw electron density, making the phosphonic acid more acidic (lowering its pKa). This results in a phosphonate group that is more likely to be deprotonated and negatively charged at physiological pH, thus more closely resembling the charge state of the phosphate group in the biological transition state.[1][2]

-

Enhanced Geometric Mimicry: The presence of fluorine atoms can also influence the P-C-C bond angle, leading to a geometry that more accurately reflects that of the natural transition state.[1]

-

Modulation of Binding Interactions: The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions within the enzyme's active site, contributing to overall binding affinity.

Diverse Mechanisms of Inhibition Across Enzyme Classes

Difluoromethyl phosphonates exhibit a range of inhibitory mechanisms, from reversible non-covalent binding to irreversible covalent modification, depending on the specific inhibitor structure and the target enzyme's catalytic machinery.

Irreversible Inhibition of Serine Esterases

Fluorinated aminophosphonates have been shown to be progressive and irreversible inhibitors of serine esterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] The mechanism is particularly noteworthy as it involves the cleavage of the exceptionally stable phosphorus-carbon (P-C) bond. Theoretical and X-ray crystallography studies suggest that the α-CF3 or α-CF2 groups weaken this bond.[3] The active site serine of the esterase attacks the phosphorus atom, leading to scission of the P-C bond and covalent phosphonylation of the enzyme.[3] This process renders the enzyme permanently inactive.

Figure 1. Simplified workflow of irreversible inhibition of serine esterases.

Mechanism-Based Inhibition of HDAC6

Difluoromethyl-1,3,4-oxadiazole (DFMO) derivatives are a class of highly selective and potent inhibitors of histone deacetylase 6 (HDAC6).[4] These compounds act as mechanism-based inhibitors. The enzyme itself catalyzes the hydrolysis of the oxadiazole ring of the inhibitor. This enzymatic reaction generates a difluoroacetylhydrazide (DFAcH) intermediate in situ. This intermediate then binds very tightly to the zinc ion in the HDAC6 active site, leading to what is effectively irreversible inhibition.[4] This enzyme-activated mechanism is a key reason for the high selectivity of these compounds for HDAC6 over other HDAC isozymes.[4]

Figure 2. Logical flow of HDAC6 inhibition by DFMO derivatives.

Reversible Inhibition of Protein Tyrosine Phosphatases (PTPs)

Developing inhibitors for protein tyrosine phosphatases (PTPs) has been challenging due to the highly charged and conserved nature of the active site.[5] Difluoromethyl phosphonates have emerged as potent reversible inhibitors for PTPs like PTPN1 and PTPN2.[5] In this context, the difluoromethyl phosphonate group acts as a phosphotyrosine (pTyr) mimetic. It binds non-covalently to the active site, engaging in favorable interactions with the positively charged residues that normally recognize the phosphate group of the natural substrate. The key to their success is achieving high potency and good cell permeability, a significant challenge for charged molecules.[5]

Quantitative Data on Inhibitor Potency

The potency of difluoromethyl phosphonate inhibitors is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The table below summarizes representative data for various inhibitors against their respective enzyme targets.

| Enzyme Target | Inhibitor Class | Potency (Ki or IC50) | Inhibition Type | Reference |

| Carboxypeptidase A | Peptide phosphonate analogues | 1 - 4 pM (Ki) | Reversible, Slow-binding | [6] |

| Thermolysin | Phosphonamidate peptide analogues | 9.1 nM (Ki) | Reversible, Transition-state analogue | [7] |

| Histone Deacetylase 6 (HDAC6) | Difluoromethyl-1,3,4-oxadiazoles | Varies (nanomolar) | Mechanism-based, Irreversible | [4] |

| PTPN1/PTPN2 | Benzothiophene difluoromethyl phosphonates | Potent in cells | Reversible | [5] |

| Serine Esterases (AChE, BChE) | Fluorinated aminophosphonates | Not specified | Progressive, Irreversible | [3] |

Key Experimental Protocols

The characterization of difluoromethyl phosphonate inhibitors involves a combination of kinetic, biochemical, and structural methods.

Protocol for Kinetic Analysis of Irreversible Inhibition

This protocol is adapted from studies on serine esterases.[3]

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the target enzyme and the difluoromethyl phosphonate inhibitor in an appropriate buffer. The inhibitor is often dissolved in an organic solvent like acetone or DMSO first.

-

Pre-incubation: In a temperature-controlled environment (e.g., 37°C), pre-incubate the enzyme with several different concentrations of the inhibitor. At specific time intervals (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.

-

Residual Activity Assay: Immediately dilute the aliquot into a solution containing a chromogenic or fluorogenic substrate for the enzyme to initiate the reaction. The dilution should be large enough to effectively stop further inhibition during the assay period.

-

Data Measurement: Monitor the rate of product formation by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time.

-

The slope of this line gives the apparent first-order rate constant (k_obs).

-

Plot the k_obs values against the inhibitor concentrations. The slope of this second plot gives the second-order rate constant of inactivation (k_inact or k_i).

-

Figure 3. Data analysis workflow for determining the rate of irreversible inhibition.

Protocol for Mass Spectrometry Analysis of Covalent Adducts

This protocol is used to confirm the covalent modification of an enzyme and to identify the site of modification.

-

Inhibition Reaction: Incubate the target enzyme with a stoichiometric excess of the inhibitor for a sufficient time to ensure complete inactivation.

-

Removal of Excess Inhibitor: Remove the unbound inhibitor using methods like dialysis, size-exclusion chromatography, or spin column filtration.

-

Proteolytic Digestion: Denature the protein (e.g., with urea) and digest it into smaller peptides using a specific protease like trypsin.

-

LC-MS/MS Analysis:

-

Separate the resulting peptides using liquid chromatography (LC).

-

Analyze the separated peptides using tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Compare the mass spectrum of the inhibited enzyme digest with that of a control (uninhibited) enzyme digest.

-

Identify peptides that show a mass shift corresponding to the addition of the inhibitor (or a fragment of it).

-

Use MS/MS fragmentation data to pinpoint the exact amino acid residue that has been covalently modified (e.g., the active site serine).[3]

-

Conclusion

Difluoromethyl phosphonate enzyme inhibitors are a versatile and powerful class of molecules in drug discovery. Their ability to act as high-fidelity transition-state mimics, enabled by the unique electronic properties of the difluoromethyl group, allows for the design of highly potent inhibitors. The diverse range of mechanisms, from reversible to irreversible covalent inhibition, provides a broad toolkit for targeting various enzyme classes. A thorough understanding of these mechanisms, supported by robust kinetic and structural characterization as outlined in this guide, is essential for the rational design and optimization of next-generation therapeutics based on this privileged chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. KINETICS AND MECHANISM OF INHIBITION OF SERINE ESTERASES BY FLUORINATED AMINOPHOSPHONATES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic and Structural Insights on Difluoromethyl-1,3,4-oxadiazole Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of benzothiophene difluoromethyl phosphonates (DFMP) as potent PTPN1/2-dual inhibitors through structure-based drug design (SBDD) - American Chemical Society [acs.digitellinc.com]

- 6. Phosphonate analogues of carboxypeptidase A substrates are potent transition-state analogue inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphonamidates as transition-state analogue inhibitors of thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorine Advantage: A Technical Guide to Enhancing Drug Bioavailability

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to overcome prevalent challenges in pharmacokinetics. This technical guide provides an in-depth exploration of the role of fluorine in improving drug bioavailability, with a focus on its impact on metabolic stability, membrane permeability, and physicochemical properties. This document details key experimental protocols, presents comparative quantitative data, and visualizes the underlying processes to equip drug development professionals with the knowledge to leverage fluorine's unique characteristics.

The Core Mechanisms of Fluorine's Influence on Bioavailability

The introduction of fluorine can profoundly alter a molecule's properties, leading to significant improvements in its absorption, distribution, metabolism, and excretion (ADME) profile. This ultimately enhances its bioavailability, which is the fraction of an administered drug that reaches the systemic circulation.[1][2] The key mechanisms behind this enhancement are multifaceted and interconnected.

Enhancing Metabolic Stability

A primary strategy for improving a drug's half-life and oral bioavailability is to block metabolic "soft spots" – positions on a molecule that are susceptible to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[3] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism.[4] By strategically replacing a hydrogen atom at a metabolically labile site with fluorine, chemists can effectively shield the molecule from enzymatic attack, prolonging its presence in the body and increasing its overall exposure.[5]

Modulating Membrane Permeability

For a drug to be absorbed orally, it must efficiently pass through the lipid membranes of the intestinal epithelium.[6] Fluorine's high electronegativity can influence a molecule's lipophilicity, a key factor in membrane permeability. While the effect is context-dependent, the introduction of a fluorine atom or a trifluoromethyl group can increase lipophilicity, which often enhances a drug's ability to passively diffuse across cell membranes.[4][7] This improved permeability can lead to more efficient absorption from the gastrointestinal tract.[5]

Fine-Tuning Physicochemical Properties (pKa)

The acidity or basicity (pKa) of a drug molecule is a critical determinant of its solubility and ability to cross biological membranes. Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby functional groups, such as amines.[7] This modulation can be strategically employed to optimize a drug's ionization state at physiological pH, striking a balance between the solubility required for dissolution and the neutrality favored for membrane permeation. By fine-tuning the pKa, the overall absorption and bioavailability can be enhanced.

Quantitative Impact of Fluorination on Pharmacokinetic Parameters

The theoretical benefits of fluorination are well-supported by empirical data. The following tables summarize the quantitative improvements in metabolic stability and oral bioavailability observed in fluorinated compounds compared to their non-fluorinated analogs.

Table 1: Comparative Metabolic Stability in Liver Microsomes

| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species |

| Kinase Inhibitor | Gefitinib (non-fluorinated analog) | EGFR Inhibitor | - | - | Human |

| 2-fluoro-gefitinib | Fluorinated analog | Improved exposure, lower clearance | - | Human | |

| 6-fluoro-gefitinib | Fluorinated analog | Improved exposure, lower clearance | - | Human | |

| PI3K Inhibitor | Alpelisib | Contains a trifluoro-t-butyl group | Higher metabolic stability | - | - |

| Antiviral | Cedazuridine | Contains two fluorine atoms on the ribose ring | Increased metabolic stability under acidic conditions | - | - |

Note: Specific quantitative values for t½ and CLint for direct comparisons are often not published in a consolidated format. The table reflects the qualitative improvements reported in the literature.[8][9]

Table 2: Comparative Oral Bioavailability

| Drug | Fluorinated Analog | Indication | Oral Bioavailability (%F) of Analog | Improvement Noted |

| Decitabine | Cedazuridine | Myelodysplastic syndromes | Improved oral bioavailability | Avoids degradation in the GI tract |

| Riociguat | Vericiguat | Pulmonary hypertension | Superior pharmacokinetic properties | Increased metabolic stability and lower clearance |

Note: This table illustrates examples where fluorination was key to achieving viable oral bioavailability.[7][10]

Key Experimental Protocols

To assess the impact of fluorination on bioavailability, a suite of in vitro and in vivo experiments are employed. The following sections provide detailed methodologies for key assays.

In Vitro Metabolic Stability Assay: Liver Microsomes

This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[10]

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a compound in the presence of liver microsomes.

Materials:

-

Test compound and positive controls (e.g., Dextromethorphan, Midazolam)

-

Pooled liver microsomes (human or other species)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Ice-cold acetonitrile or methanol to terminate the reaction

-

96-well plates, incubator, centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Prepare working solutions of the test compound and controls. Thaw liver microsomes on ice. Prepare the NADPH regenerating system.

-

Incubation: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the plate at 37°C for a few minutes.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile). The 0-minute time point serves as the initial concentration control.

-

Sample Processing: Centrifuge the plate to precipitate the proteins.

-

Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint = (V/P) * k), where V is the incubation volume and P is the microsomal protein concentration.

In Vitro Permeability Assay: Caco-2 Cells

The Caco-2 cell permeability assay is the industry standard for predicting in vivo drug absorption across the intestinal epithelium.[11]

Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells (ATCC)

-

Cell culture medium (e.g., DMEM) with supplements (FBS, non-essential amino acids, antibiotics)

-

Transwell inserts (e.g., 24-well format)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Test compound and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)

-

LC-MS/MS system for analysis

-

TEER (Trans-Epithelial Electrical Resistance) meter

Procedure:

-

Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.

-

Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).

-

Permeability Assay (Apical to Basolateral - A to B):

-

Wash the cell monolayers with pre-warmed transport buffer.

-

Add the transport buffer containing the test compound to the apical (A) side of the insert.

-

Add fresh transport buffer to the basolateral (B) side.

-

Incubate the plate at 37°C with gentle shaking.

-

At specified time points, collect samples from the basolateral side and replace with fresh buffer.

-

-

Permeability Assay (Basolateral to Apical - B to A): Perform the same procedure as above but add the test compound to the basolateral side and sample from the apical side. This helps to identify active efflux.

-

Analysis: Determine the concentration of the test compound in the collected samples using LC-MS/MS.

-

Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber.

pKa Determination: Potentiometric Titration

This method is a highly accurate technique for determining the dissociation constants of a compound.[12]

Objective: To determine the pKa value(s) of a drug candidate.

Materials:

-

Test compound

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

Potentiometer with a pH electrode

-

Burette

-

Stirrer and stir bar

-

Beaker

-

Deionized water

Procedure:

-

Preparation: Calibrate the pH meter using standard buffers. Accurately weigh the test compound and dissolve it in a known volume of deionized water.

-

Titration: Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Acidic Compounds: Titrate the solution with the standardized strong base, adding small, precise volumes and recording the pH after each addition.

-

Basic Compounds: Titrate the solution with the standardized strong acid, following the same procedure.

-

Data Collection: Continue the titration well past the equivalence point(s).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve. For more precise determination, a first or second derivative plot can be used to identify the equivalence point(s).

Visualizing the Impact of Fluorination

Graphviz diagrams can effectively illustrate the complex relationships and workflows in drug discovery.

Caption: ADME pathway for an orally administered drug, highlighting where fluorination improves bioavailability.

Caption: The multifaceted impact of fluorination on key drug properties leading to improved oral bioavailability.

Conclusion

The strategic incorporation of fluorine is an indispensable tool in modern drug discovery for enhancing bioavailability. By improving metabolic stability, modulating membrane permeability, and fine-tuning physicochemical properties, fluorination can transform a lead compound with suboptimal pharmacokinetic properties into a viable drug candidate. A thorough understanding of the underlying mechanisms, coupled with robust experimental evaluation, enables medicinal chemists to rationally design and develop more effective and durable therapeutics. This guide provides a foundational framework for leveraging the "fluorine advantage" in the pursuit of innovative medicines.

References

- 1. Oral Bioavailability (F%) [pharmainformatic.com]

- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Bioavailability [pharmacologycanada.org]

- 3. researchgate.net [researchgate.net]

- 4. A Simple Methodology to Differentiate Changes in Bioavailability from Changes in Clearance Following Oral Dosing of Metabolized Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Understanding ADME: A Simple Breakdown for Drug Discovery Teams [synapse.patsnap.com]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. iris.unipa.it [iris.unipa.it]

- 11. researchgate.net [researchgate.net]

- 12. What Is ADME? – Drug Discovery Basics | Technology Networks [technologynetworks.com]

The Biological Frontier of Fluorinated Phosphonate Esters: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the burgeoning field of fluorinated phosphonate esters, offering critical insights for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of the synthesis, biological activity, and therapeutic potential of these compounds, highlighting their significant promise in antiviral, anticancer, and enzyme inhibition applications. The inclusion of detailed experimental protocols, quantitative data summaries, and novel signaling pathway diagrams makes this a vital resource for advancing research in this dynamic area of medicinal chemistry.

Introduction: The Strategic Advantage of Fluorination and the Phosphonate Scaffold

Fluorinated phosphonate esters represent a class of organophosphorus compounds that have garnered significant attention in medicinal chemistry. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, bioavailability, and binding affinity to biological targets.[1] When combined with the phosphonate group, a stable mimic of the phosphate group, the resulting compounds exhibit a wide range of biological activities.[2] This guide explores the core biological activities of fluorinated phosphonate esters, focusing on their mechanisms of action and therapeutic potential.

Antiviral Activity: A New Wave of Therapeutic Agents

Fluorinated phosphonate esters have demonstrated potent antiviral activity against a spectrum of viruses, including herpesviruses, human immunodeficiency virus (HIV), and hepatitis B virus (HBV).[3][4] Their mechanism often involves mimicking natural nucleosides or nucleotides, thereby inhibiting viral polymerases or reverse transcriptases.[5]

Table 1: Antiviral Activity of Fluorinated Phosphonate Esters

| Compound | Virus | Assay | EC50 | Reference |

| Monoammonium salt of monoethyl ester of F-PMEA | Human Cytomegalovirus (HCMV) | Plaque Reduction Assay | 5.6 µg/mL | [6] |

| Epstein-Barr Virus | - | 1.6 µg/mL | [6] | |

| Measles Virus | - | 32 µg/mL | [6] | |

| FPMP-5-azaC diisopropyl ester | Human Cytomegalovirus (HCMV) | Cytopathic Effect Inhibition | ~3x higher than ganciclovir | [3][7] |

| Herpes Simplex Virus-1 (HSV-1) | Cytopathic Effect Inhibition | Weakly active | [3] | |

| Herpes Simplex Virus-2 (HSV-2) | Cytopathic Effect Inhibition | Weakly active | [3] | |

| (S)-9-[3-fluoro-2-(phosphonomethoxy)propyl] adenine ((S)-FPMPA) | HIV | - | Potent | [3] |

| HBV | - | Potent | [3] | |

| FTC | HIV-1 | - | 0.009–1.5 µM | [5][8] |

Anticancer Activity: Targeting Tumor Cell Proliferation

The development of novel anticancer agents is a critical area of research, and fluorinated phosphonate esters have emerged as promising candidates. Their cytotoxic effects are often evaluated using in vitro cell viability assays, such as the MTT assay.

Table 2: Anticancer Activity of Phosphonate Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound Ⅲf | A-549 (human lung cancer) | 6.9 ± 1.2 | [9] |

| EC-109 (human esophageal cancer) | 6.3 ± 1.0 | [9] | |

| Compound Ⅲn | SGC-7901 (human gastric cancer) | 6.7 ± 1.0 | [9] |

| EC-109 (human esophageal cancer) | 6.1 ± 1.0 | [9] | |

| HMBP | MDA-MB-231 (breast cancer) | 20.6 | [9] |

Enzyme Inhibition: Modulating Biological Pathways

Fluorinated phosphonate esters are potent inhibitors of various enzymes, particularly serine proteases and esterases.[10][11] They often act as transition-state analogs, forming stable covalent adducts with active site residues.[11] This inhibitory activity is crucial for their therapeutic effects. For instance, the inhibition of acetylcholinesterase (AChE) is a key strategy in the treatment of Alzheimer's disease.

Table 3: Enzyme Inhibition by Fluorinated Phosphonate Esters

| Compound Class | Target Enzyme | Inhibition Type | Key Findings | Reference |

| Fluorinated Aminophosphonates (FAPs) | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Carboxylesterase (CaE), Neuropathy Target Esterase (NTE) | Progressive, Irreversible | Inhibition proceeds via organophosphorylation of the active site serine, requiring P-C bond cleavage. | [10][12] |

| (α-aminoalkyl) diphenylphosphonates | Chymotrypsin, Cathepsin G, Neutrophil Elastase (HNE) | Irreversible | (R)-epimers are more potent inactivators than (S)-epimers. | [13] |

| Cbz-Phe(P)(OPh)-(CH2)2-CO2Et | Cathepsin G | Irreversible | ~45-fold more rapid inactivation than the analogous diphenylphosphonate. | [13] |

| Cbz-Val(P)(OPh)-(CH2)2-CO2Et | Human Neutrophil Elastase (HNE) | Irreversible | ~3-fold more efficient inactivation than the analogous diphenylphosphonate. | [13] |

| α-monofluorinated phosphonates | Glucose 6-phosphate dehydrogenase | Substrate mimics | Both the highest and lowest affinity substrate mimics were α-monofluorinated phosphonates. | [14] |

| α-difluorinated phosphonate | Glucosamine 6-phosphate synthase | Slow-binding inhibition | The best inhibitor was of the α-difluorinated phosphonate variety. | [14] |

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms and experimental procedures is paramount for the rational design and evaluation of fluorinated phosphonate esters.

Signaling Pathway of LPA3 Receptor Activation

Certain fluorinated phosphonate analogues have been shown to be potent and selective agonists for the lysophosphatidic acid 3 (LPA3) receptor, a G-protein coupled receptor involved in various physiological processes.[15][16] Activation of the LPA3 receptor can trigger multiple downstream signaling cascades.

References

- 1. rroij.com [rroij.com]

- 2. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 3. Synthesis of fluorinated acyclic nucleoside phosphonates with 5-azacytosine base moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antiviral evaluation of fluorinated acyclo-nucleosides and their phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral activities of fluorinated acyclic nucleoside phosphonates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. KINETICS AND MECHANISM OF INHIBITION OF SERINE ESTERASES BY FLUORINATED AMINOPHOSPHONATES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Asymmetric preference of serine proteases toward phosphonate and phosphinate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The LPA3 Receptor: Regulation and Activation of Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The LPA3 Receptor: Regulation and Activation of Signaling Pathways [mdpi.com]

A Comprehensive Technical Guide to Horner-Wadsworth-Emmons Reagents for Olefination

For Researchers, Scientists, and Drug Development Professionals

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds, particularly with excellent control over stereochemistry. This reaction has become an indispensable tool in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. This in-depth guide provides a comprehensive overview of HWE reagents, their reaction mechanisms, factors influencing stereoselectivity, and their application in drug discovery and development, complete with detailed experimental protocols and quantitative data.

The Horner-Wadsworth-Emmons Reaction: An Overview

The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene. It is a modification of the Wittig reaction and offers several significant advantages:

-

Enhanced Nucleophilicity: Phosphonate-stabilized carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction. This allows them to react efficiently with a wider range of electrophiles, including sterically hindered ketones.

-

Simplified Purification: The byproduct of the HWE reaction is a water-soluble phosphate salt, which can be easily removed by aqueous extraction, simplifying product purification.[1]

-

Stereochemical Control: The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[2] However, as will be discussed, various modifications allow for the selective synthesis of (Z)-alkenes.

The general mechanism of the HWE reaction is outlined below.

Caption: General Mechanism of the Horner-Wadsworth-Emmons Reaction.

Quantitative Analysis of Reaction Parameters

The yield and stereoselectivity of the HWE reaction are influenced by several factors, including the structure of the reactants, the choice of base, solvent, and reaction temperature. The following tables summarize the outcomes of various HWE reactions, providing a quantitative basis for comparison.

Standard (E)-Selective HWE Reactions

The standard HWE reaction, typically employing trialkyl phosphonoacetates, strongly favors the formation of (E)-alkenes.

| Phosphonate Reagent | Aldehyde | Base | Solvent | Temp (°C) | Yield (%) | E:Z Ratio |

| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 25 | 95 | >95:5 |

| Triethyl phosphonoacetate | Heptanal | NaH | DME | 25 | 92 | >95:5 |

| Trimethyl phosphonoacetate | Cyclohexanecarboxaldehyde | K₂CO₃ | Ethanol | 25 | 88 | 90:10 |

| Triethyl phosphonoacetate | Isobutyraldehyde | LiOH | THF/H₂O | 25 | 85 | 92:8 |

Modified HWE Reactions for (Z)-Selectivity

Modifications to the phosphonate reagent can dramatically shift the stereochemical outcome in favor of the (Z)-alkene.

| Phosphonate Reagent | Aldehyde | Base/Additive | Solvent | Temp (°C) | Yield (%) | Z:E Ratio |

| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (Still-Gennari) | Benzaldehyde | KHMDS / 18-crown-6 | THF | -78 | 91 | >98:2 |

| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (Still-Gennari) | Octanal | KHMDS / 18-crown-6 | THF | -78 | 85 | 97:3 |

| Ethyl (diphenylphosphono)acetate (Ando) | Benzaldehyde | NaH | THF | -78 | 95 | 95:5 |

| Ethyl (di-o-tolylphosphono)acetate (Ando) | Heptanal | KHMDS / 18-crown-6 | THF | -78 | 88 | >98:2 |

Masamune-Roush Conditions for Base-Sensitive Substrates

For substrates that are sensitive to strong bases like NaH, the Masamune-Roush conditions provide a milder alternative.[2]

| Phosphonate Reagent | Aldehyde | Base/Additive | Solvent | Temp (°C) | Yield (%) | E:Z Ratio |

| Triethyl phosphonoacetate | (S)-2,3-O-isopropylideneglyceraldehyde | DBU / LiCl | Acetonitrile | 25 | 85 | >95:5 |

| Triethyl phosphonoacetate | 3-Phenylpropanal | Et₃N / LiCl | THF | 25 | 90 | 90:10 |

| Methyl (dimethoxyphosphoryl)acetate | Citronellal | DBU / LiCl | Acetonitrile | 0 | 78 | 92:8 |

Detailed Experimental Protocols

The following are detailed experimental procedures for key variations of the Horner-Wadsworth-Emmons reaction.

Protocol for a Standard (E)-Selective HWE Reaction

Materials:

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Triethyl phosphonoacetate

-

Aldehyde (e.g., benzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add NaH (1.1 equivalents) under a nitrogen atmosphere.

-

Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the slurry to 0 °C in an ice bath.

-

Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[3]

Protocol for a Still-Gennari (Z)-Selective HWE Reaction

Materials:

-

Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

-

Aldehyde

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

18-crown-6

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a well-stirred solution of 18-crown-6 (5.0 equivalents) in THF at –78 °C, add a 0.5 M solution of KHMDS in toluene (1.5 equivalents) and stir the reaction for 20 minutes.

-

After the addition of the phosphonate substrate (1.0 equivalent), stir for 3 hours.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract with diethyl ether, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify by flash column chromatography to yield the product.[4]

Protocol for a Masamune-Roush HWE Reaction

Materials:

-

Phosphonate reagent

-

Base-sensitive aldehyde

-

Lithium chloride (LiCl)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (Et₃N)

-

Anhydrous acetonitrile or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of anhydrous LiCl (1.2 equivalents) in THF, add a solution of the crude phosphonate substrate (1.0 equivalent) in THF via cannula at room temperature.

-

After 10 minutes of stirring, add Et₃N (1.7 equivalents) and continue stirring for 1 hour.

-

Cool the mixture to 0 °C and add the aldehyde (3.0 equivalents) dropwise.

-

After 6 hours of stirring at room temperature, quench the mixture with saturated aqueous NH₄Cl and dilute with a 1:1 mixture of hexane and diethyl ether.

-

Wash the mixture with brine, and extract the aqueous layer with the hexane/ether mixture.[5]

Applications in Drug Discovery and Development

The stereoselective synthesis of alkenes is a critical aspect of drug development, as the geometry of a double bond can significantly impact a molecule's biological activity. The HWE reaction has been instrumental in the total synthesis of numerous complex natural products with therapeutic potential.

Total Synthesis of Epothilone B

Epothilone B is a potent anticancer agent that stabilizes microtubules.[6] Its total synthesis has been a significant achievement in organic chemistry, with the HWE reaction playing a crucial role in constructing key fragments of the molecule.[7][8]

Caption: Role of HWE in the convergent synthesis of Epothilone B.

Synthesis of Discodermolide

Discodermolide is another potent microtubule-stabilizing agent with significant anticancer activity.[9] The total synthesis of this complex natural product has been accomplished by several research groups, with the Still-Gennari modification of the HWE reaction being a key step in establishing a crucial (Z)-alkene moiety.[10]

Caption: Application of the Still-Gennari HWE in Discodermolide synthesis.

Conclusion

The Horner-Wadsworth-Emmons reaction and its numerous modifications represent a versatile and powerful tool for the stereoselective synthesis of alkenes. Its reliability, operational simplicity, and the ease of byproduct removal have cemented its place in the arsenal of synthetic organic chemists. For researchers and professionals in drug development, a thorough understanding of the various HWE reagents and reaction conditions is crucial for the efficient and stereocontrolled synthesis of complex molecular targets with potential therapeutic applications. The ability to selectively construct both (E)- and (Z)-olefins by choosing the appropriate HWE protocol provides a significant advantage in the design and synthesis of novel drug candidates.

References

- 1. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. Research Portal [iro.uiowa.edu]

- 6. Total synthesis of epothilone B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total syntheses of epothilones B and d - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thieme-connect.com [thieme-connect.com]

- 9. The Morken Synthesis of (+)-Discodermolide [organic-chemistry.org]

- 10. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate in Antiviral Research: A Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document provides a comprehensive overview of the potential of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate in antiviral research. It is important to note that while this compound is cited as a key intermediate in the development of novel therapeutic agents, including antivirals, a thorough review of publicly available scientific literature reveals a notable absence of direct studies detailing its specific antiviral efficacy, mechanism of action, or quantitative inhibitory data against any viral pathogens.[1][2] The information presented herein is therefore based on the established antiviral properties of structurally related fluorinated phosphonate compounds and outlines the methodologies and potential mechanisms that would be pertinent to the investigation of this specific molecule.

Introduction: The Promise of Fluorinated Phosphonates in Antiviral Therapy

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery, often imparting enhanced metabolic stability, increased lipophilicity, and improved target binding affinity. Similarly, the phosphonate moiety serves as a stable isostere of the phosphate group, rendering it resistant to enzymatic cleavage by phosphatases. The convergence of these two chemical features in compounds like this compound presents a compelling rationale for their investigation as potential antiviral agents.[1]

While specific data for the title compound is unavailable, research into other gem-difluorinated phosphonates and acyclic nucleoside phosphonates has demonstrated significant antiviral activity against a broad spectrum of viruses.[3][4][5][6][7] These related compounds often function as inhibitors of viral polymerases, crucial enzymes for viral replication.[5] This guide will, therefore, extrapolate from the existing knowledge base to provide a framework for assessing the antiviral potential of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 50889-46-8 | [8] |

| Molecular Formula | C₉H₁₇F₂O₄P | [8][9] |

| Molecular Weight | 258.20 g/mol | [9] |

| Appearance | Colorless to off-white liquid | [9] |

| Purity (GC) | ≥95% | [8][9] |

Quantitative Data from Structurally Related Antiviral Phosphonates

To illustrate the potential antiviral efficacy of fluorinated phosphonates, the following table summarizes in vitro data for representative compounds from the literature. This data provides a benchmark for the kind of activity that might be expected from novel phosphonate derivatives.

| Compound | Virus | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Adenine analogue 19 (a 2',2'-difluoro 5'-norcarbocyclic phosphonic acid nucleoside) | HIV-1 | --- | 13 | --- | --- | [3] |

| 3′-fluoro-5′-norcarbocyclic nucleoside phosphonates (purine series) | HIV-1 | PBMC | >10 | >10 | --- | [10] |

| HDP-(S)-HPMPA | HIV-1 | --- | 0.0004 - 0.007 | --- | --- | [5] |

| ODE-(S)-HPMPA | HIV-1 | --- | 0.0004 - 0.007 | --- | --- | [5] |

| HDP-P-CDV | HCMV | --- | 4.6-40 times more active than CDV | More cytotoxic than CDV | Generally greater than CDV | [7] |

| ODE-P-CDV | HCMV | --- | 4.6-40 times more active than CDV | More cytotoxic than CDV | Generally greater than CDV | [7] |

| HDP-P-CDV | Cowpox & Vaccinia | --- | 7-30 times more active than CDV | More cytotoxic than CDV | Generally greater than CDV | [7] |

| ODE-P-CDV | Cowpox & Vaccinia | --- | 7-30 times more active than CDV | More cytotoxic than CDV | Generally greater than CDV | [7] |

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀); HIV-1: Human Immunodeficiency Virus Type 1; PBMC: Peripheral Blood Mononuclear Cells; HCMV: Human Cytomegalovirus; HDP-(S)-HPMPA: Hexadecyloxypropyl ester of (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine; ODE-(S)-HPMPA: Octadecyloxyethyl ester of (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine; HDP-P-CDV: Hexadecyloxypropyl-phosphate conjugate of Cidofovir; ODE-P-CDV: Octadecyloxyethyl-phosphate conjugate of Cidofovir.

Hypothesized Mechanism of Action

Based on the known mechanisms of other antiviral phosphonates, this compound, if active, would likely act as a prodrug that requires intracellular activation. The proposed signaling pathway is illustrated below.

Caption: Hypothesized intracellular activation and target inhibition pathway.

The proposed mechanism involves:

-

Cellular Uptake and Initial Modification: The dimethyl ester prodrug would be taken up by the host cell. Intracellular esterases would then cleave the methyl groups to release the phosphonic acid.

-

Anabolic Phosphorylation: Cellular kinases would subsequently phosphorylate the phosphonic acid to its active diphosphate metabolite.

-

Inhibition of Viral Polymerase: The resulting diphosphate analog would act as a competitive inhibitor of the viral DNA or RNA polymerase, competing with the natural deoxynucleotide triphosphates. Incorporation of the drug into the growing nucleic acid chain could lead to chain termination and halt viral replication.

Experimental Protocols for Antiviral Evaluation

The following are detailed methodologies for key experiments that would be essential for evaluating the antiviral potential of this compound.

Cytotoxicity Assay

Objective: To determine the concentration of the compound that is toxic to the host cells, typically expressed as the 50% cytotoxic concentration (CC₅₀).

Methodology:

-

Cell Culture: Plate a suitable host cell line (e.g., Vero for Herpes Simplex Virus, MT-4 for HIV, A549 for Influenza) in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium.

-

Treatment: Remove the overnight culture medium from the cells and add the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent) and an untreated cell control.

-

Incubation: Incubate the plates for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

-

Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or a commercially available cell viability reagent.

-

Data Analysis: Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

Objective: To quantify the inhibition of viral replication by measuring the reduction in the formation of viral plaques. The 50% effective concentration (EC₅₀) is determined.

Methodology:

-

Cell Culture: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: After the adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Fix the cells with a fixative solution (e.g., 10% formalin) and stain with a dye such as crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques at each compound concentration and calculate the percentage of plaque reduction relative to the virus control. Determine the EC₅₀ value from the dose-response curve.

Experimental Workflow Visualization

The logical flow of a standard in vitro antiviral screening campaign is depicted in the following diagram.

Caption: General experimental workflow for in vitro antiviral screening.

Conclusion and Future Directions

This compound represents an intriguing, yet uncharacterized, molecule in the landscape of antiviral research. Its chemical structure, featuring both a gem-difluoro group and a phosphonate moiety, suggests a high potential for biological activity. The lack of specific antiviral data underscores a significant knowledge gap and a clear opportunity for investigation.